molecular formula C8H6Cl2N2 B13547230 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole

Cat. No.: B13547230
M. Wt: 201.05 g/mol
InChI Key: BZFBMRJXGAQGDO-UHFFFAOYSA-N
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Description

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is a versatile chemical compound used in various scientific research fields. Its unique properties make it suitable for applications in drug discovery, organic synthesis, and material science.

Preparation Methods

The synthesis of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be achieved through several synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole is widely used in scientific research due to its unique properties. It is utilized in drug discovery for developing new therapeutic agents, in organic synthesis for creating complex molecules, and in material science for designing advanced materials. Its applications extend to chemistry, biology, medicine, and industry, making it a valuable compound in various research domains.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-1-methyl-1h-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole can be compared with other similar compounds, such as 2,6-dichloro-1-methyl-1h-1,3-benzodiazole and 5,6-dichloro-1-methyl-1h-1,3-benzodiazole . These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for diverse applications.

Biological Activity

Overview

2,7-Dichloro-1-methyl-1H-1,3-benzodiazole is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activities

Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be as low as 0.03125 μg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity
Research has demonstrated that benzimidazole derivatives can exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation. The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair. For example, compounds similar to this compound have been shown to effectively inhibit DNA gyrase and topoisomerase IV in bacterial models, which suggests potential applications in cancer therapy as well .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Cellular Pathway Modulation : By interacting with various biochemical pathways, this compound can alter cellular responses leading to apoptosis in cancer cells.
  • Antimicrobial Action : The compound disrupts microbial cell wall synthesis or function, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives:

  • Antibacterial Efficacy : A study reported that a series of benzimidazole derivatives exhibited potent antibacterial activity against MDR Staphylococcus aureus, with MIC values significantly lower than standard antibiotics .
  • Anticancer Properties : Another investigation focused on the anticancer potential of benzimidazole derivatives demonstrated that they could induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Data Table: Biological Activities of this compound

Activity TypeTarget Pathogen/Cell TypeMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus<0.03125
AntibacterialEscherichia coli0.5
AnticancerVarious cancer cell linesIC50 = 12

Pharmacokinetics

Benzimidazole derivatives typically exhibit favorable pharmacokinetic profiles characterized by good bioavailability and stability. These properties enhance their potential as therapeutic agents. The pharmacokinetics of this compound suggest that it could be effectively administered orally with a promising safety profile .

Q & A

Q. Basic: What are the common synthetic routes for preparing 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole?

Methodological Answer:
The synthesis typically involves substitution reactions on a benzodiazole core. Key steps include:

  • Chlorination : Introduce chlorine atoms at positions 2 and 7 using reagents like PCl₅ or SOCl₂ under reflux conditions.
  • Methylation : Attach a methyl group to the nitrogen atom (position 1) via alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while bases like K₂CO₃ facilitate deprotonation .

Example Protocol :

Dissolve 1H-1,3-benzodiazole in DMF.

Add methyl iodide and K₂CO₃; reflux at 80°C for 6 hours.

Perform chlorination using PCl₅ in toluene under nitrogen atmosphere.

Table 1: Reaction Conditions for Key Steps

StepReagentsSolventTemperatureTimeYield (%)
MethylationCH₃I, K₂CO₃DMF80°C6 h75–85
ChlorinationPCl₅Toluene110°C12 h60–70

Q. Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.5 ppm), while aromatic protons show splitting due to chlorine’s electronegativity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₆Cl₂N₂: calc. 215.99, observed 215.98) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry. Use SHELX programs (e.g., SHELXL) for structure refinement .

Table 2: Key Spectral Signatures

TechniqueKey Data PointsReference
¹H NMRδ 3.5 (s, 3H, N-CH₃), δ 7.2–7.8 (m, Ar-H)
¹³C NMRδ 38.2 (N-CH₃), δ 120–140 (Ar-C)
HRMSm/z 215.98 [M+H]⁺

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent Screening : Replace DMF with DMSO for higher boiling points, enabling longer reaction times without solvent loss .
  • Catalyst Use : Add catalytic KI to enhance methyl iodide reactivity in alkylation steps .
  • Temperature Control : Gradual heating during chlorination reduces side products (e.g., over-chlorination).
  • Workup Procedures : Use column chromatography (silica gel, hexane/EtOAc) to isolate pure product .

Case Study :
A 15% yield increase was achieved by switching from DMF to DMSO and extending reflux time from 6 to 8 hours .

Q. Advanced: How can researchers resolve contradictions in spectral data interpretation (e.g., ambiguous NOE signals or IR stretches)?

Methodological Answer:

  • Multi-Technique Validation : Cross-check NMR data with IR (C-Cl stretch ~750 cm⁻¹) and X-ray crystallography .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
  • SHELX Refinement : For crystallographic ambiguities, employ SHELXL to refine occupancy ratios and thermal parameters .

Example :
A conflicting NOE signal between H2 and H7 was resolved via X-ray analysis, confirming the 2,7-dichloro configuration .

Q. Advanced: What strategies enable functionalization of the benzodiazole ring for enhanced bioactivity?

Methodological Answer:

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate electronic properties .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at position 4 .
  • Reductive Amination : Attach piperidine or morpholine moieties to improve solubility and target affinity .

Table 3: Functionalization Routes

PositionReaction TypeReagentsApplication
4Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Kinase inhibitor design
5NitrationHNO₃, H₂SO₄Antibacterial agents
N1AlkylationR-X, K₂CO₃Solubility enhancement

Q. Advanced: What is the role of this compound in medicinal chemistry, particularly in target interaction studies?

Methodological Answer:

  • Binding Assays : Conduct fluorescence polarization to measure affinity for enzymes (e.g., kinases) or receptors .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., EGFR tyrosine kinase) .
  • SAR Studies : Modify substituents to correlate structural changes with activity (e.g., Cl vs. F at position 7) .

Example :
In a 2024 study, 2,7-dichloro derivatives showed IC₅₀ = 12 nM against E. coli DNA gyrase, attributed to chlorine’s hydrophobic interactions .

Properties

IUPAC Name

2,7-dichloro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFBMRJXGAQGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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